![molecular formula C25H30N2O4 B12881858 2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide CAS No. 144175-37-1](/img/structure/B12881858.png)
2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide is a complex organic compound characterized by its unique isoxazole ring structure and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide typically involves the formation of the isoxazole ring followed by the introduction of methoxyphenyl groups and the hexylacetamide moiety. The process generally includes:
Formation of Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Hexylacetamide Moiety: The final step involves the coupling of the isoxazole derivative with hexylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid
- 3,4-Bis(4-methoxyphenyl)isoxazole
Uniqueness
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide stands out due to its unique combination of methoxyphenyl groups and hexylacetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
144175-37-1 |
|---|---|
Molekularformel |
C25H30N2O4 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-hexylacetamide |
InChI |
InChI=1S/C25H30N2O4/c1-4-5-6-7-16-26-23(28)17-22-24(18-8-12-20(29-2)13-9-18)25(27-31-22)19-10-14-21(30-3)15-11-19/h8-15H,4-7,16-17H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
URGVSHVGXWQUPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


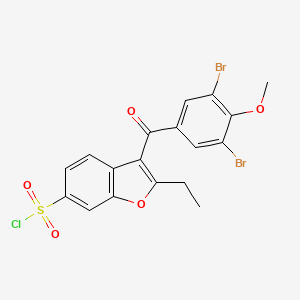
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)

![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
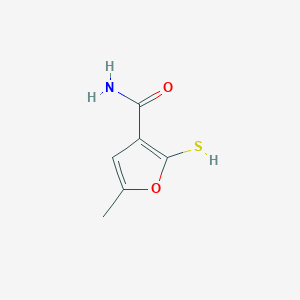

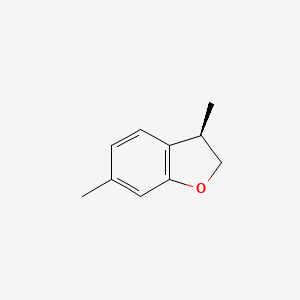
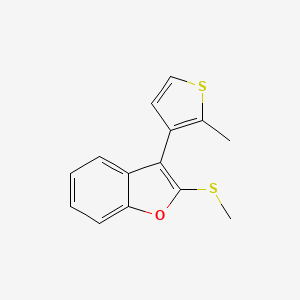
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
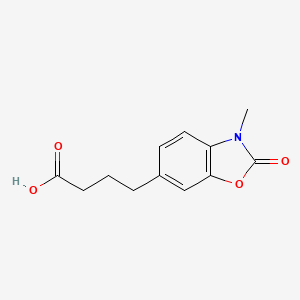
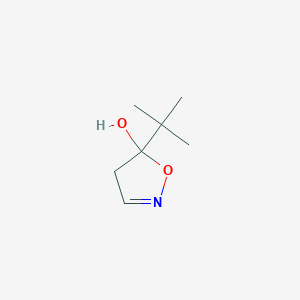

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
